molecular formula C11H13ClO B13817835 3,4-Diethylbenzoyl chloride CAS No. 102121-58-4

3,4-Diethylbenzoyl chloride

Cat. No.: B13817835
CAS No.: 102121-58-4
M. Wt: 196.67 g/mol
InChI Key: SNBCETWLOKEFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two ethyl groups at the 3 and 4 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethylbenzoyl chloride can be synthesized through the chlorination of 3,4-diethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The process is carried out under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to promote the formation of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing 3,4-diethylbenzoic acid. The reaction is monitored and controlled to ensure complete conversion of the acid to the acyl chloride. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethylbenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-diethylbenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents are employed under anhydrous conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    3,4-Diethylbenzoic Acid: Formed from hydrolysis.

    3,4-Diethylbenzyl Alcohol: Formed from reduction.

Scientific Research Applications

3,4-Diethylbenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds for research purposes.

    Medicine: As an intermediate in the production of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.

    Industry: In the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-diethylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acylation reaction can modify the biological activity of the target molecule, enhancing its therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, which lacks the ethyl substituents.

    3,4-Dimethylbenzoyl Chloride: Similar structure but with methyl groups instead of ethyl groups.

    3,4-Dichlorobenzoyl Chloride: Similar structure but with chlorine atoms instead of ethyl groups.

Uniqueness

3,4-Diethylbenzoyl chloride is unique due to the presence of ethyl groups at the 3 and 4 positions on the benzene ring. These substituents can influence the reactivity and physical properties of the compound, making it suitable for specific applications where other benzoyl chloride derivatives may not be as effective.

Properties

CAS No.

102121-58-4

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

3,4-diethylbenzoyl chloride

InChI

InChI=1S/C11H13ClO/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3

InChI Key

SNBCETWLOKEFMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)Cl)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.